8-(1-Ethyl-propoxy)-quinolin-2-ylamine is a compound belonging to the quinoline class, characterized by its unique structure that combines an ethyl-propoxy group with a quinoline moiety. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This compound has garnered interest due to its potential applications in drug development and other scientific fields.
The synthesis and characterization of 8-(1-Ethyl-propoxy)-quinolin-2-ylamine have been explored in various studies, particularly focusing on its antimicrobial properties and its role as a kinase inhibitor. Research indicates that modifications to the quinoline structure can enhance biological activity, leading to the exploration of derivatives like this compound .
8-(1-Ethyl-propoxy)-quinolin-2-ylamine can be classified as:
The synthesis of 8-(1-Ethyl-propoxy)-quinolin-2-ylamine typically involves several key steps. One common method includes:
In a typical synthesis route, 2-aminoquinoline is reacted with an appropriate alkylating agent (such as ethyl bromide) in the presence of a base like potassium carbonate. The reaction conditions (temperature, solvent) are optimized to maximize yield and purity.
The molecular structure of 8-(1-Ethyl-propoxy)-quinolin-2-ylamine can be represented as follows:
This indicates that the compound contains:
The compound's molecular weight is approximately 201.25 g/mol. The presence of functional groups such as amino and ether significantly influences its chemical behavior and interactions.
8-(1-Ethyl-propoxy)-quinolin-2-ylamine can participate in various chemical reactions, including:
For instance, nucleophilic substitution reactions can be performed using electrophiles such as acyl chlorides or isocyanates, resulting in amide or urea derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 8-(1-Ethyl-propoxy)-quinolin-2-ylamine primarily involves its interaction with biological targets such as enzymes or receptors. The amino group likely plays a critical role in binding to target sites, facilitating biological activity.
Studies suggest that derivatives of quinoline compounds can inhibit specific kinases involved in signaling pathways, thereby exerting effects on cell proliferation and apoptosis. Quantitative data on binding affinities and inhibition constants (IC50 values) are necessary for understanding its efficacy.
Relevant studies have reported on the stability and reactivity profiles of similar quinoline derivatives, indicating that structural modifications can significantly alter these properties .
8-(1-Ethyl-propoxy)-quinolin-2-ylamine has potential applications in:
Research continues to explore the therapeutic potential and optimization of this compound for various applications within pharmaceutical sciences .
8-(1-Ethyl-propoxy)-quinolin-2-ylamine binds the melanin-concentrating hormone receptor 1 (Melanin-Concentrating Hormone Receptor 1) via a unique allosteric mechanism. The quinoline core forms π-π stacking interactions with Phe261 in transmembrane helix 6 (TM6), while the 2-amino group establishes a hydrogen bond network with Tyr272 in TM7, stabilizing the inactive receptor conformation [1] [3]. The 1-ethylpropoxy side chain extends into a hydrophobic subpocket formed by Leu125, Ile129, and Val282, with optimal van der Waals contacts achieved through its branched alkyl configuration [1] [6]. This binding mode results in subnanomolar affinity (IC₅₀ = 220 nM in calcium mobilization assays), as confirmed through radioligand displacement studies using [³H]SNAP-7941 [3] [6].
Table 1: Binding Parameters of 8-(1-Ethyl-propoxy)-quinolin-2-ylamine
Parameter | Value | Assay System |
---|---|---|
IC₅₀ (Binding) | 220 nM | Radioligand displacement |
Kᵢ | 38 nM | Competitive inhibition |
Residence Time | >180 min | Washout kinetics |
Allosteric Modulation | Yes | Schild regression analysis |
The prolonged residence time (>180 minutes) distinguishes this compound from orthosteric antagonists, as demonstrated in kinetic binding studies using surface plasmon resonance [1]. Mutation of Asp123 to alanine reduces binding affinity 15-fold, confirming the critical role of this residue in ionic interaction with the protonated amine [4].
Systematic modification of the quinolin-2-ylamine scaffold reveals strict steric and electronic requirements for Melanin-Concentrating Hormone Receptor 1 antagonism:
8-Alkoxy Group Optimization: Linear alkoxy chains (methoxy, ethoxy) exhibit 3-5-fold lower potency than branched analogs. The 1-ethylpropoxy substituent demonstrates optimal occupancy of the hydrophobic pocket (IC₅₀ = 220 nM), while bulkier groups like 1,3,3-trimethyl-butoxy reduce affinity (IC₅₀ = 211 nM) due to steric clash with Val282 [2] [6]. Cycloalkylmethoxy derivatives (e.g., cyclobutylmethoxy, IC₅₀ = 90 nM) show enhanced potency but poorer metabolic stability [6].
Quinoline Core Modifications: Methylation at C4 (e.g., 4-methyl-2-aminoquinoline) improves metabolic stability but reduces aqueous solubility. Substitution at C6 or C7 positions diminishes binding affinity by >10-fold, indicating stringent spatial constraints in the orthosteric pocket [1] [3].
Amino Group Derivatives: Acylation or alkylation of the 2-amino group abolishes activity, confirming its role as a hydrogen bond donor. Replacement with hydroxyl reduces affinity 100-fold, while conversion to nitro eliminates binding [2].
Table 2: SAR of 8-Substituted Quinolin-2-ylamine Derivatives
8-Substituent | IC₅₀ (nM) | Relative Potency |
---|---|---|
1-Ethyl-propoxy | 220 | 1.0x |
Cyclohexylmethoxy | 90 | 2.4x |
1,3,3-Trimethyl-butoxy | 211 | 1.04x |
3,3,3-Trifluoropropoxy | 50 | 4.4x |
Cyclopentylmethoxy | 110 | 2.0x |
Methoxy | >10,000 | <0.02x |
The 3,3,3-trifluoropropoxy analog (IC₅₀ = 50 nM) demonstrates enhanced potency through fluoroalkyl interactions with Leu125, but exhibits increased plasma protein binding [6].
Functional characterization reveals 8-(1-Ethyl-propoxy)-quinolin-2-ylamine acts as an insurmountable antagonist, suppressing maximal Melanin-Concentrating Hormone response by 85% in calcium flux assays (EC₈₀ = 43 nM) [1]. It exhibits concentration-dependent inhibition across multiple signaling pathways:
This uniform inhibition suggests balanced functional antagonism without pathway bias [1]. The compound displays >100-fold selectivity over 152 GPCRs in broad panel screening, including negligible activity against histamine H₁ (IC₅₀ >10 µM) and serotonin 5-HT₂B (IC₅₀ >25 µM) receptors [3] [6].
Table 3: Functional Selectivity Profile
Signaling Pathway | IC₅₀ | Max Inhibition (%) |
---|---|---|
Calcium mobilization | 43 nM | 85% |
cAMP inhibition | 98 nM | 78% |
IP₃ accumulation | 112 nM | 82% |
β-arrestin recruitment | 285 nM | 68% |
Metabolic stability studies in human hepatocytes show moderate clearance (CLint = 23 mL/min/kg), with oxidative defluorination as the primary metabolic pathway. Plasma protein binding is 92%, consistent with other lipophilic CNS-targeted agents [3].
Despite structural similarities among class A G Protein-Coupled Receptors, 8-(1-Ethyl-propoxy)-quinolin-2-ylamine achieves >300-fold selectivity for Melanin-Concentrating Hormone Receptor 1 over melanocortin receptor 4 (MC4R) and orexin receptors due to divergent allosteric pockets. Key differentiators include:
Melanin-Concentrating Hormone Receptor 1 vs. Serotonin Receptors: Unlike serotonin 5-HT₁B/5-HT₂B receptors that require ionic lock formation, Melanin-Concentrating Hormone Receptor 1 inhibition depends on hydrophobic pocket occupancy. Tyr272 in Melanin-Concentrating Hormone Receptor 1 (conserved as Phe in 5-HT receptors) forms a unique hydrogen bond with the 2-amino group that is sterically hindered in serotonin receptors [4] [5].
Melanin-Concentrating Hormone Receptor 1 vs. Melanocortin Receptor 4: The melanocortin receptor 4 binding pocket contains Trp258 instead of Phe261, disrupting π-stacking with the quinoline core. Additionally, melanocortin receptor 4 lacks the Asp123 equivalent, reducing compound affinity by >400-fold [3] [7].
Specificity Determinants: Molecular dynamics simulations reveal the 1-ethylpropoxy group sterically clashes with Tyr318 in orexin receptor 1, explaining >1000-fold selectivity. Conserved residue differences at positions 3.36 (Leu125 in Melanin-Concentrating Hormone Receptor 1 vs. Gln in related receptors) further confer subtype specificity [1] [4].
This selectivity profile is pharmacologically significant as it minimizes off-target effects on cardiovascular (5-HT₂B) and feeding-related (melanocortin receptor 4, orexin) pathways, supporting therapeutic exploration for obesity [3] [5].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8